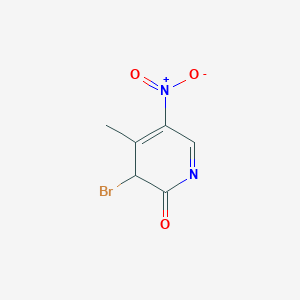
3-Bromo-4-methyl-5-nitropyridin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-methyl-5-nitro-2-pyridinone is a heterocyclic compound with the molecular formula C6H5BrN2O3 and a molecular weight of 233.02 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a pyridinone ring. It is commonly used in various research fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-5-nitro-2-pyridinone typically involves the bromination of 4-methyl-5-nitro-2-pyridinone. One common method includes the reaction of 2-chloro-4-methyl-3-nitropyridine with sodium methoxide in methanol, followed by bromination with bromine in acetic acid . The reaction conditions often involve refluxing the mixture for several hours to ensure complete bromination.
Industrial Production Methods
Industrial production of 3-Bromo-4-methyl-5-nitro-2-pyridinone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to maximize yield and purity. The product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-methyl-5-nitro-2-pyridinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include various substituted pyridinones depending on the nucleophile used.
Reduction: The major product is 3-bromo-4-methyl-5-amino-2-pyridinone.
Oxidation: The major product is 3-bromo-4-carboxy-5-nitro-2-pyridinone.
Aplicaciones Científicas De Investigación
3-Bromo-4-methyl-5-nitro-2-pyridinone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-methyl-5-nitro-2-pyridinone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target proteins .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-Bromo-4-methyl-5-nitro-2-pyridinone is unique due to the presence of both a bromine atom and a nitro group on the pyridinone ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its methyl group also adds to its uniqueness by influencing its solubility and reactivity .
Propiedades
Fórmula molecular |
C6H5BrN2O3 |
|---|---|
Peso molecular |
233.02 g/mol |
Nombre IUPAC |
3-bromo-4-methyl-5-nitro-3H-pyridin-2-one |
InChI |
InChI=1S/C6H5BrN2O3/c1-3-4(9(11)12)2-8-6(10)5(3)7/h2,5H,1H3 |
Clave InChI |
TZFHFFSWNFRYES-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NC(=O)C1Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,4-dimethoxyphenyl)methyl]-5-fluoro-5H-pyrimidin-2-imine](/img/structure/B12359212.png)
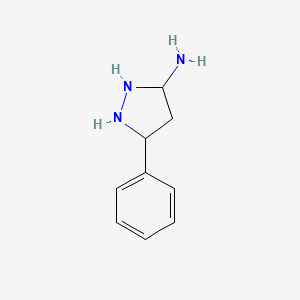
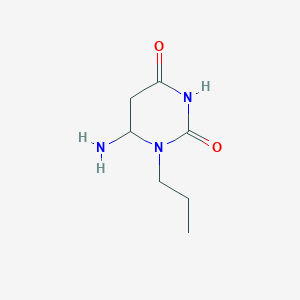
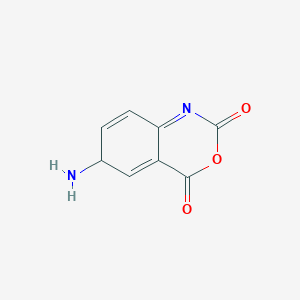
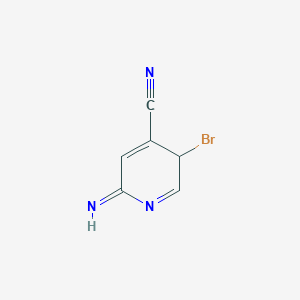
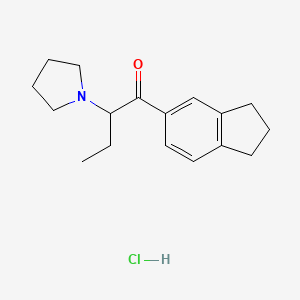
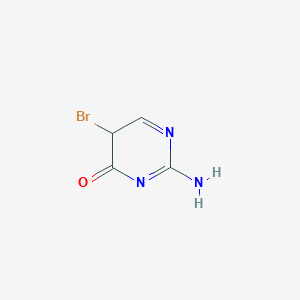

![2-amino-7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12359246.png)

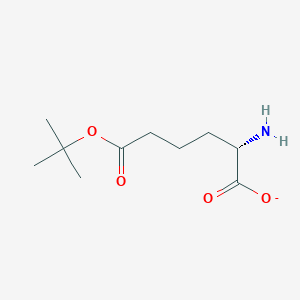
![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-methyl-1-phenylethyl) ester](/img/structure/B12359259.png)
![3-Chlorobenzo[b][1,4]benzodiazepin-6-one](/img/structure/B12359268.png)

